1-(5-Amino-4-chloropyridin-3-YL)ethanone
Description
1-(5-Amino-4-chloropyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group at position 3, an amino group at position 5, and a chlorine atom at position 4. Its molecular formula is C₇H₇ClN₂O, with a molecular weight of 170.5 g/mol.
Properties
CAS No. |
1393572-97-8 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(5-amino-4-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-10-3-6(9)7(5)8/h2-3H,9H2,1H3 |
InChI Key |
YPEPQMHJHXJNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-4-chloropyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with appropriate reagents to introduce the amino and chlorine substituents. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction. The process may also involve steps such as heating and refluxing to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-4-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(5-Amino-4-chloropyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-chloropyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on Pyridine-Based Ethanones
The following table compares 1-(5-Amino-4-chloropyridin-3-yl)ethanone with analogous pyridine derivatives, highlighting substituent positions and key properties:
Physicochemical Properties
- Halogen Effects: Chlorine and fluorine substituents increase molecular weight and polarity. For example, 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (173.57 g/mol) has higher halogen content than the target compound .
- Solubility: The amino group in the target compound may enhance aqueous solubility compared to methoxy or methyl-substituted analogs (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) .
Key Observations and Limitations
Bioactivity Data Gap: While analogs exhibit antimicrobial or enzymatic activity, specific data for this compound are absent in the evidence.
Substituent Position Sensitivity: Activity and stability depend critically on substituent placement. For instance, 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone’s fluorine at position 5 may confer distinct pharmacokinetic properties .
Structural Diversity: Non-pyridine analogs like 1-(2-chlorophenyl)ethanone highlight the role of heterocycles in tuning compound behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
